Cyclization Efficiency vs. Newer eUAAs
O2beY enables efficient peptide macrocyclization in E. coli with high yields (80–100%) but is restricted to peptides where the reactive cysteine is 2 to 8 residues away from the ncAA (i/i+2 to i/i+8) [1]. In stark contrast, newer eUAAs (pCaaF, O4bbY, pVsaF, pAaF) demonstrate efficient cyclization (yields >80–100%) across a much broader range, from i/i+2 to i/i+20, enabling the formation of significantly larger macrocycles [1].
| Evidence Dimension | Peptide Cyclization Efficiency and Substrate Scope (Crosslinking Distance) |
|---|---|
| Target Compound Data | Yields: 80–100%. Achievable crosslinking distances: i/i+2 to i/i+8. |
| Comparator Or Baseline | Newer eUAAs (pCaaF, O4bbY, pVsaF, pAaF): Yields >80–100%. Achievable crosslinking distances: i/i+2 to i/i+20. |
| Quantified Difference | Comparable yield but O2beY's effective crosslinking range is limited to shorter distances (max i+8) compared to newer eUAAs which extend to i+20. |
| Conditions | In vivo biosynthesis in E. coli; cyclization yields determined via LC-MS after iodoacetamide trapping. |
Why This Matters
O2beY is optimal for generating small to medium-sized macrocycles (up to ~9 amino acids), whereas newer eUAAs are required for larger ring systems, guiding reagent selection based on desired peptide scaffold size.
- [1] Owens, A. E., Iannuzzelli, J. A., Gu, Y., & Fasan, R. (2020). Expanded toolbox for directing the biosynthesis of macrocyclic peptides in bacterial cells. Chemical Science, 11(24), 6202–6208. DOI: 10.1039/d0sc01699c View Source
